

# A Comparative Guide to Poloxamer and Chitosan in Nasal Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The nasal route offers a promising, non-invasive alternative for systemic drug delivery and direct nose-to-brain targeting, bypassing first-pass metabolism and enabling rapid onset of action. The success of intranasal formulations hinges on overcoming challenges like rapid mucociliary clearance and poor mucosal permeability. Mucoadhesive polymers are central to addressing these issues, with poloxamer and chitosan emerging as leading candidates. This guide provides an objective, data-driven comparison of their performance in nasal drug delivery systems.

### **Overview of Polymers**

Poloxamer: A synthetic triblock copolymer of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO).[1] Poloxamers, particularly Poloxamer 407 (P407), are renowned for their thermo-reversible gelling properties.[1] Aqueous solutions of P407 are liquid at room temperature and transition into a viscous gel at physiological temperatures, a characteristic that prolongs nasal residence time.[1][2]

Chitosan: A natural, cationic polysaccharide derived from chitin.[3][4] Its primary advantages are its excellent mucoadhesive properties, stemming from the electrostatic interaction between its protonated amino groups and the negatively charged sialic acid residues in mucin, and its ability to act as a permeation enhancer by transiently opening epithelial tight junctions.[5][6][7]





### **Comparative Performance Data**

The selection of a polymer depends on the specific therapeutic goal, such as sustained local action or rapid systemic absorption. The following tables summarize key quantitative performance data from various experimental studies.

Table 1: Comparison of Physicochemical and In Vitro Performance



| Property                                                       | Polymer System                                                                                 | Key Quantitative<br>Findings                                                                                 | Reference(s) |
|----------------------------------------------------------------|------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|--------------|
| Gelling Temperature                                            | 18-20% Poloxamer<br>407                                                                        | Forms gel at 31-36°C,<br>suitable for nasal<br>application.                                                  | [2][8]       |
| Imipramine-loaded Chitosan Nanoparticles in Poloxamer/HPMC Gel | Gelation occurred at 33.6 ± 0.94°C.                                                            | [9]                                                                                                          |              |
| Naringenin<br>Nanoemulsion in 20%<br>P407 + 0.5% Chitosan      | Gelling temperature was 28.3 ± 1.0°C.                                                          | [10]                                                                                                         | <u>-</u>     |
| Zolmitriptan<br>Ethosomes in P407<br>Gel                       | Phase transition temperature was 32-33°C.                                                      | [11]                                                                                                         | _            |
| Gelling Time                                                   | Imipramine-loaded Chitosan Nanoparticles in Poloxamer/HPMC Gel                                 | Gelation occurred in 48.1 ± 0.7 seconds.                                                                     | [9]          |
| Lamotrigine in<br>Poloxamer 407/188<br>Gel                     | Gelation occurred within 30 seconds.                                                           | [2]                                                                                                          |              |
| Mucoadhesive<br>Strength                                       | Naringenin<br>Nanoemulsion in 20%<br>P407 + 0.5% Chitosan                                      | 6245.38 dynes/cm². The addition of chitosan significantly enhances the weak mucoadhesion of poloxamer alone. | [10]         |
| Chitosan<br>Nanoparticles                                      | Strong mucoadhesion due to positive surface charge interacting with negative mucosal surfaces. | [3][5]                                                                                                       | _            |



|                                                                           |                                                                                                                                      |                                                                                | _    |
|---------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|------|
| Poloxamer 407                                                             | Considered a weak mucoadhesive agent due to its non-ionic nature.[8] Often combined with other polymers to improve adhesion.[12][13] | [8][12][13]                                                                    |      |
| In Vitro Drug Release                                                     | Lamotrigine in<br>Poloxamer 407/188<br>Gel                                                                                           | Sustained release of up to 92% over 24 hours.                                  | [2]  |
| Sumatriptan Succinate in Gellan Gum/PEG 400 In Situ Gel                   | 98.57% drug release<br>within 5 hours.                                                                                               | [14]                                                                           |      |
| Imipramine from Chitosan Nanoparticles in Gel (F4-50-P1)                  | Showed controlled release with a flux rate of 0.33 ± 0.06 mg/cm²/h.                                                                  | [9]                                                                            |      |
| Ex Vivo Permeation                                                        | Darunavir in<br>Carbopol/P407 Gel<br>(across sheep nasal<br>mucosa)                                                                  | Showed greater permeation compared to solutions, facilitating brain targeting. | [15] |
| Lamotrigine in Poloxamer Gel (across goat nasal mucosa)                   | Showed high permeability, enhanced by the permeation-enhancing effect of Poloxamer 407.                                              | [2]                                                                            |      |
| Imipramine from Chitosan Nanoparticles in Gel (across sheep nasal mucosa) | Flux rate of 0.33 ± 0.06 mg/cm²/h, indicating effective permeation.                                                                  | [9]                                                                            |      |



Table 2: Comparison of In Vivo Bioavailability and Brain Targeting

| Drug & Polymer<br>System                                                | Animal Model  | Key<br>Pharmacokinetic<br>Findings                                                                                                                                 | Reference(s) |
|-------------------------------------------------------------------------|---------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Darunavir in<br>Carbopol/Poloxamer<br>407 In Situ Gel (Nasal<br>vs. IV) | Rats          | Nasal administration resulted in a ~4-fold higher Cmax and ~3.5-fold higher AUC in the brain compared to intravenous administration, with lower systemic exposure. | [15]         |
| Naringenin in<br>Poloxamer<br>407/Chitosan In Situ<br>Gel (Nasal)       | Not Specified | Intranasal administration enhanced the bioavailability of Naringenin in the brain.                                                                                 | [10]         |
| Insulin with Chitosan<br>Nanoparticles (Nasal)                          | Rabbits       | PEG-grafted chitosan nanoparticles demonstrated superior nasal absorption of insulin compared to other formulations.                                               | [3]          |
| Selegiline with<br>Thiolated Chitosan<br>Nanoparticles (Nasal)          | Not Specified | Improved nasal delivery and bioavailability, with behavioral tests suggesting antidepressant activity.                                                             | [3]          |



## Core Mechanisms and Visualizations Mechanism of Mucoadhesion

Chitosan's mucoadhesive superiority lies in its cationic nature, which promotes strong electrostatic interactions with anionic mucin. Poloxamer, being non-ionic, relies on weaker secondary forces like hydrogen bonding.



Click to download full resolution via product page

Fig 1. Comparative mechanisms of mucoadhesion.

#### In Situ Gelation in the Nasal Cavity

The primary advantage of these polymers is their ability to be administered as a low-viscosity liquid (sol) that transforms into a high-viscosity gel upon contact with the nasal mucosa. This sol-gel transition is triggered by different stimuli.







Click to download full resolution via product page

Fig 2. Sol-gel transition triggers for nasal delivery.

### **Key Experimental Protocols**

Reproducibility and standardization are critical in pharmaceutical development. Below are detailed methodologies for key experiments cited in the literature.

#### **Determination of Gelation Temperature and Time**

This protocol assesses the temperature at which the sol-to-gel transition occurs.

- Preparation: Transfer 2 mL of the formulation into a test tube.
- Incubation: Place the test tube in a thermostatically controlled water bath.
- Temperature Increase: Raise the temperature of the water bath in increments of 1°C.
- Observation: After each temperature increment, allow the sample to equilibrate for 5 minutes. Invert the test tube 90 degrees.



- Endpoint (Gelation Temperature): The gelation temperature is the point at which the liquid level no longer moves upon inversion.[2][15]
- Endpoint (Gelation Time): For a fixed temperature (e.g., 34°C), the time taken for the sol to convert to a gel is recorded as the gelation time.[9]

#### In Vitro Drug Release Study

This experiment measures the rate and extent of drug release from the formulation.

- Apparatus: Use a Franz diffusion cell.
- Membrane: A synthetic dialysis membrane (e.g., molecular weight cut-off 12-14 kDa) is soaked in the receptor medium for 24 hours and mounted between the donor and receptor compartments.[14]
- Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 6.4 to simulate nasal fluid) and maintain at 32-34°C with constant stirring.[14]
- Sample Application: Place a known quantity of the gel formulation (e.g., equivalent to 10 mg of drug) in the donor compartment.[14]
- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment, replacing it with an equal volume of fresh medium.
- Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Visible Spectrophotometry or HPLC.[14][16]

#### **Ex Vivo Permeation Study**

This study provides a more physiologically relevant model for assessing drug absorption across the nasal mucosa.





Click to download full resolution via product page

Fig 3. Workflow for an ex vivo permeation study.



- Tissue Preparation: Fresh nasal mucosa is carefully excised from the nasal cavity of a suitable animal model (e.g., sheep, goat, or rabbit) immediately after sacrifice.[14][17] The tissue is stored in a buffer solution.
- Franz Cell Assembly: The protocol follows the in vitro drug release study, but the synthetic membrane is replaced with the excised nasal mucosa, with the mucosal side facing the donor compartment.[2][9]
- Execution: The study is conducted similarly to the in vitro release study, with sample collection from the receptor compartment over several hours.
- Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) and apparent permeability coefficient (Papp) are calculated to quantify absorption.
- Histopathological Evaluation: After the permeation study, the nasal mucosa is fixed, sectioned, stained (e.g., with hematoxylin and eosin), and examined under a microscope to assess any potential damage or toxicity caused by the formulation.[11][14]

#### **Conclusion and Recommendations**

The choice between poloxamer and chitosan for nasal drug delivery is not mutually exclusive; in fact, their combination often yields a superior formulation.

- Poloxamer is an excellent choice for formulations where the primary goal is to increase
  residence time via in situ gelation with a simple, temperature-based trigger. It is particularly
  suitable for drugs that have reasonable intrinsic permeability but are cleared too quickly.
  However, its weak mucoadhesion and limited ability to enhance permeation are significant
  drawbacks when used alone.[8][12]
- Chitosan is the polymer of choice when significant permeation enhancement is required, especially for large molecules, peptides, or hydrophilic drugs.[5][6] Its potent mucoadhesion ensures prolonged contact with the absorptive surface.[3] Formulations can range from simple solutions to sophisticated nanoparticle systems for targeted delivery.[5][9]
- Poloxamer-Chitosan Combinations represent a highly effective strategy. This approach leverages the easy in situ gelling of poloxamer with the superior mucoadhesion and



permeation-enhancing properties of chitosan.[1][10][13] Such systems can be optimized to achieve sustained drug release, improve bioavailability, and enhance brain targeting, making them a versatile platform for a wide range of therapeutic agents.[10][15]

For drug development professionals, the data suggests that initial screenings could start with a simple poloxamer-based gel. If bioavailability is insufficient, the incorporation of chitosan or the development of a chitosan-based nanoparticle system is a logical and evidence-supported next step to enhance drug absorption and therapeutic efficacy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Excipients Used for Modified Nasal Drug Delivery: A Mini-Review of the Recent Advances [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Chitosan Nanoparticles for Intranasal Drug Delivery | MDPI [mdpi.com]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. The Application of Mucoadhesive Chitosan Nanoparticles in Nasal Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chitosan 's role in enhancing nasal drug absorption | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. Smart Polymers in Nasal Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chitosan Nanoparticles Embedded in In Situ Gel for Nasal Delivery of Imipramine Hydrochloride: Short-Term Stage Development and Controlled Release Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Poloxamer-chitosan-based Naringenin nanoformulation used in brain targeting for the treatment of cerebral ischemia PMC [pmc.ncbi.nlm.nih.gov]







- 11. Poloxamer 407-based intranasal thermoreversible gel of zolmitriptan-loaded nanoethosomes: formulation, optimization, evaluation and permeation studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Intranasal Delivery of Darunavir-Loaded Mucoadhesive In Situ Gel: Experimental Design, In Vitro Evaluation, and Pharmacokinetic Studies PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Improving Ex Vivo Nasal Mucosa Experimental Design for Drug Permeability
  Assessments: Correcting Mucosal Thickness Interference and Reevaluating Fluorescein
  Sodium as an Integrity Marker for Chemically Induced Mucosal Injury PMC
  [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to Poloxamer and Chitosan in Nasal Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b213144#poloxamer-versus-chitosan-for-nasal-drug-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com